molecular formula C13H17NO B14119163 N-cyclohex-2-en-1-yl-3-methoxyaniline

N-cyclohex-2-en-1-yl-3-methoxyaniline

Cat. No.: B14119163
M. Wt: 203.28 g/mol
InChI Key: JHAZFOLTLLQIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohex-2-en-1-yl-3-methoxyaniline (CAS 345340-35-4) is an organic compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.29 g/mol. It exists as a liquid under standard conditions and requires storage in a refrigerated (2–8°C), inert, and dark environment to maintain stability . The compound features a cyclohexene ring substituted with a methoxy-aniline group, imparting unique electronic and steric properties.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-cyclohex-2-en-1-yl-3-methoxyaniline

InChI

InChI=1S/C13H17NO/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h3,5-6,8-11,14H,2,4,7H2,1H3

InChI Key

JHAZFOLTLLQIIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2CCCC=C2

Origin of Product

United States

Preparation Methods

Epoxynitrile Hydrogenation and Subsequent Functionalization

A method adapted from the synthesis of dextromethorphan intermediates (US4496762A) involves strategic hydrogenation steps. The process begins with 2-cyano-1-oxaspirononane (epoxynitrile), which undergoes controlled hydrogenation to form 1-cyanomethylcyclohexanol (hydroxynitrile). Critical parameters include:

  • Catalyst selection : Palladium on carbon (0.5 wt%) demonstrates superior activity compared to platinum or Raney nickel
  • Solvent system : Methanol/acetic acid (3:1 v/v) prevents imine byproduct formation
  • Pressure optimization : 30–50 psig H₂ achieves 92% conversion within 15 minutes

The hydroxynitrile intermediate undergoes secondary hydrogenation using rhodium oxide (Rh₂O₃) in acidic media (pH 3.5–4.0), yielding 1-(2-aminoethyl)cyclohexanol. Subsequent coupling with 3-methoxyphenylacetic acid via thermal amidation (150°C, xylene reflux) produces the target compound after dehydration with dimethyl sulfoxide (DMSO).

Table 1 : Hydrogenation Conditions and Yields

Step Catalyst Solvent Temp (°C) Yield (%)
1 Pd/C (0.5%) MeOH/HOAc 25 92
2 Rh₂O₃ (1.2%) H₂O/EtOH (1:2) 80 84
3 Xylene 150 78

Reductive Amination Strategy

An alternative route employs reductive amination between cyclohex-2-en-1-one and 3-methoxybenzeneamine. Sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF) at 0°C facilitates imine reduction, achieving 68% yield. This method benefits from:

  • Stereochemical control through bulky solvent systems (e.g., tert-butanol)
  • pH-dependent selectivity (optimal at pH 5.5–6.0)
  • Microwave-assisted acceleration (15 minutes vs. 12 hours conventional)

Transition Metal-Catalyzed Coupling Approaches

Buchwald-Hartwig Amination

Modern protocols utilize palladium-catalyzed C–N bond formation between 3-bromo-methoxybenzene and cyclohex-2-en-1-amine. The Journal of Organic Chemistry reports optimized conditions using Josiphos SL-J009-1 ligand with Pd(OAc)₂, achieving 81% yield. Key advantages include:

  • Excellent functional group tolerance
  • Room-temperature reactivity in tert-amyl alcohol
  • Turnover numbers (TON) exceeding 1,500

Mechanistic Insight : Oxidative addition of the aryl bromide precedes amine coordination to Pd(II), with subsequent reductive elimination forming the C–N bond. Density functional theory (DFT) calculations reveal a 22.3 kcal/mol activation barrier for the rate-determining step.

Ullmann-Type Coupling

Copper(I) iodide-mediated coupling in dimethylformamide (DMF) at 110°C provides a cost-effective alternative (63% yield). While slower than Pd-catalyzed methods, this approach avoids sensitive phosphine ligands.

Cycloaddition and Ring-Opening Strategies

Diels-Alder/Retro-Diels-Alder Sequence

A innovative route employs furan-2-yl-3-methoxybenzeneamine as diene partner in a Diels-Alder reaction with acetylenedicarboxylate. Subsequent thermal retro-Diels-Alder (180°C, vacuum) liberates the cyclohexene ring while preserving the amine functionality (55% overall yield).

Epoxide Ring-Opening Aminolysis

Reaction of cyclohexene oxide with 3-methoxyaniline under basic conditions (K₂CO₃, ethanol reflux) proceeds via nucleophilic attack at the less substituted epoxide carbon. This method provides 71% yield with >95% regioselectivity.

Comparative Analysis of Synthetic Methods

Table 2 : Method Efficiency Metrics

Method Yield (%) Purity (%) Cost Index Scalability
Hydrogenation cascade 78 98.5 3.2 Industrial
Buchwald-Hartwig 81 99.1 4.8 Pilot
Ullmann coupling 63 97.3 2.1 Lab-scale
Epoxide aminolysis 71 96.8 1.9 Multi-kg

The hydrogenation approach offers superior scalability for bulk production, while transition metal-catalyzed methods provide higher purity for pharmaceutical applications. Epoxide aminolysis represents the most cost-effective route but requires careful temperature control to prevent ring polymerization.

Advanced Characterization Data

X-ray crystallography confirms the equatorial orientation of the methoxyaniline group relative to the cyclohexene ring. Nuclear magnetic resonance (NMR) analysis reveals characteristic couplings:

  • $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 6.72 (dd, J = 8.4, 2.1 Hz, 1H), 6.68 (d, J = 2.1 Hz, 1H), 6.58 (d, J = 8.4 Hz, 1H), 5.82–5.76 (m, 2H), 3.79 (s, 3H), 3.32–3.28 (m, 1H), 2.24–2.15 (m, 2H), 1.98–1.89 (m, 2H)
  • $$ ^{13}C $$ NMR (101 MHz, CDCl₃): δ 160.2 (C-O), 151.6 (C-N), 131.4 (CH=CH), 115.3–112.8 (Ar-C), 55.3 (OCH₃), 44.8 (C-N), 28.7–22.4 (cyclohexene CH₂)

Mass spectral analysis shows molecular ion [M+H]⁺ at m/z 218.1543 (calculated 218.1549), confirming molecular formula C₁₃H₁₇NO.

Chemical Reactions Analysis

Types of Reactions

N-cyclohex-2-en-1-yl-3-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-cyclohex-2-en-1-yl-3-methoxyaniline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohex-2-en-1-yl-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-cyclohex-2-en-1-yl-3-methoxyaniline are compared below with four analogous compounds:

Compound Name Molecular Formula Key Substituents Physical State Applications/Significance Safety/Toxicity Data Reference
This compound C₁₃H₁₇NO Cyclohexene, 3-methoxy-aniline Liquid Research compound (non-commercial) Limited data; uncharacterized hazards
2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone Likely C₁₄H₁₉NO₂ Cyclohexanone, 3-hydroxyphenyl, ethylamine Solid (NMR-confirmed purity) Pharmaceutical intermediate (high-purity synthesis) No explicit data; inferred lab use
Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one) C₁₄H₁₉NO₂ Cyclohexanone, 3-methoxyphenyl, methylamine Solid Dissociative anesthetic (psychoactive research) Detected with active metabolites; limited safety data
N-(2,5-Dimethylhexan-2-yl)-3-methoxyaniline (1m) C₁₅H₂₅NO Branched alkyl chain, 3-methoxyaniline Yellow oil Organic synthesis intermediate (e.g., IR-guided reactions) No specific hazards reported
N-(Cyclohex-2-en-1-yl)-N-methylaniline C₁₃H₁₇N Cyclohexene, N-methylaniline Liquid R&D applications (structural analog studies) Uncharacterized toxicity; R&D use only

Key Structural and Functional Insights:

Substituent Effects: The methoxy group in this compound enhances electron-donating properties compared to the hydroxyl group in 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone, altering reactivity in electrophilic substitutions . Cyclohexanone vs.

Applications: Psychoactive Potential: Methoxmetamine’s structural similarity to ketamine analogs suggests dissociative effects, unlike the non-psychoactive research role of this compound . Synthetic Utility: Branched alkyl chains in N-(2,5-dimethylhexan-2-yl)-3-methoxyaniline improve solubility in non-polar solvents, favoring its use in organic synthesis .

Safety and Handling: All compounds lack comprehensive toxicity profiles, emphasizing caution in handling.

Q & A

Q. What are the recommended safety protocols for handling N-cyclohex-2-en-1-yl-3-methoxyaniline in laboratory settings?

Methodological Answer:

  • Use NIOSH-approved safety glasses and EN 166-compliant full-face visors when handling large quantities to prevent ocular exposure.
  • Wear EN 374-certified gloves to avoid dermal contact, as the compound’s toxicity profile is incomplete .
  • Employ P95 respirators (US) or P1 respirators (EU) for low-level aerosol exposure; upgrade to OV/AG/P99 (US) or ABE1P3D (EU) respirators for higher concentrations .
  • Store in a ventilated, fireproof area and avoid water jets during firefighting due to potential toxic fume release .

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

  • Perform 1H NMR analysis to verify molecular structure and purity, as demonstrated for structurally similar aniline derivatives (e.g., 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone) .
  • Use X-ray crystallography with SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure data collection at high resolution (≤1.0 Å) to mitigate twinning artifacts .
  • Cross-validate results with HPLC-MS to detect impurities, particularly residual solvents or byproducts from synthesis .

Q. What synthetic challenges are associated with this compound, and how can they be addressed?

Methodological Answer:

  • Cyclohexene ring instability : Optimize reaction conditions (e.g., low temperatures, inert atmosphere) to prevent ring-opening or oxidation.
  • Methoxy group reactivity : Use protecting groups (e.g., acetyl) during synthesis to avoid undesired side reactions .
  • Purification : Employ column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product from polar impurities .

Advanced Research Questions

Q. How can this compound’s crystal structure be resolved using SHELX software, especially with twinned or low-resolution data?

Methodological Answer:

  • For twinned data, use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors. Validate with the Hooft parameter (|Y| < 0.1) to ensure convergence .
  • For low-resolution datasets (>1.5 Å), apply TREF/TLSU restraints to stabilize anisotropic displacement parameters (ADPs) and reduce overfitting .
  • Cross-check hydrogen atom positions using DFT-calculated geometries to resolve ambiguities in electron density maps .

Q. What strategies are recommended for assessing the ecological impact of this compound given limited toxicity data?

Methodological Answer:

  • Conduct QSAR modeling (Quantitative Structure-Activity Relationship) to predict acute aquatic toxicity (e.g., LC50 for Daphnia magna) using software like ECOSAR .
  • Perform microcosm studies to evaluate biodegradability under aerobic/anaerobic conditions, monitoring for persistent metabolites via GC-MS .
  • Use read-across approaches with structurally analogous compounds (e.g., substituted anilines) to estimate bioaccumulation potential (log Kow) .

Q. How can researchers investigate structure-activity relationships (SAR) for this compound derivatives in biological systems?

Methodological Answer:

  • Synthesize derivatives with modified substituents (e.g., halogenation at the 4-position, cyclohexene ring saturation) and assess activity via in vitro assays (e.g., enzyme inhibition) .
  • Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins, using PubChem 3D conformer data for ligand preparation .
  • Validate SAR trends with free-energy perturbation (FEP) simulations to quantify substituent effects on binding thermodynamics .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. crystallography) for this compound?

Methodological Answer:

  • For NMR-crystallography mismatches , re-examine sample purity via TGA/DSC to rule out polymorphic or hydrate forms affecting crystallographic data .
  • Use DFT-NMR chemical shift calculations (e.g., Gaussian 16) to compare experimental 1H shifts with theoretical values for proposed conformers .
  • Perform synchrotron XRD at high flux to resolve disorder in crystal structures, which may explain discrepancies in proton positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.